({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride
Description
({1-[4-(Trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride is a tetrazole-derived compound featuring a 4-(trifluoromethyl)phenyl group at the 1-position of the tetrazole ring and a methylamine hydrochloride moiety at the 5-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications . While direct synthesis data for this compound is absent in the provided evidence, structurally related 1-aryl-5-substituted tetrazoles (e.g., 1-(4’-substituted phenyl)-5-methyltetrazoles in ) are synthesized via nucleophilic substitution or cyclization reactions, typically achieving yields of 68–85% .
Key properties inferred from analogs:
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5.ClH/c10-9(11,12)6-1-3-7(4-2-6)17-8(5-13)14-15-16-17;/h1-4H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOOSVDVVXZUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=NN=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tetrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities. Therefore, it’s possible that this compound may interact with multiple targets.
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions.
Biological Activity
({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride, with the molecular formula and a molecular weight of approximately 279.65 g/mol, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities, especially focusing on its anticancer properties and mechanisms of action.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step chemical reaction involving the coupling of a tetrazole derivative with a trifluoromethyl-substituted phenyl group. The synthesis pathway typically involves:
- Formation of Tetrazole : The initial step involves creating the tetrazole ring using appropriate precursors.
- Coupling Reaction : The tetrazole is then coupled with a trifluoromethyl phenyl amine to yield the desired product.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (typically >95%).
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against pancreatic cancer cells, suggesting that this compound may possess similar properties.
These findings indicate that the compound selectively inhibits cancer cell growth while showing relatively lower toxicity to normal cells.
The proposed mechanism for the anticancer activity of tetrazole derivatives often involves:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit enzymes involved in cancer cell proliferation.
Case Studies
In a recent study focusing on the biological activity of tetrazole derivatives, researchers evaluated the effects of this compound on various pancreatic cancer cell lines. The results indicated significant antiproliferative effects at concentrations as low as 0.051 µM against BxPC-3 cells, highlighting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole Derivatives
Table 1: Comparison of Tetrazole-Based Compounds
Key Observations :
- The trifluoromethyl group in the target compound increases molecular weight by ~89 g/mol compared to chlorophenyl analogs, enhancing hydrophobicity .
- Amine hydrochloride salts (e.g., target compound) exhibit higher water solubility than neutral tetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyltetrazole) .
Heterocyclic Amine Hydrochlorides
Table 2: Comparison with Other Heterocyclic Amine Salts
Key Observations :
Urea-Linked Heterocycles (Non-Tetrazole)
Compounds in (e.g., 1-(4-(trifluoromethyl)phenyl)-3-(4-thiazolylphenyl)urea, 11d) share the -CF₃phenyl moiety but differ in core structure (urea-thiazole vs. tetrazole-amine).
Preparation Methods
General Synthetic Strategy for 5-Substituted 1H-Tetrazoles
5-Substituted 1H-tetrazoles are most commonly synthesized via [3+2] cycloaddition reactions between azide sources and nitriles or related precursors. This approach is well-established and forms the core of tetrazole preparation methods.
- Key Reaction: The cycloaddition of an aryl nitrile (e.g., 4-(trifluoromethyl)benzonitrile) with sodium azide or trimethylsilyl azide under catalytic conditions to form the 5-substituted tetrazole ring.
- Catalysts and Conditions: Lewis acids, ionic liquids, or heterogeneous catalysts can be employed to improve yield and selectivity. Microwave-assisted synthesis and nanoparticle catalysts have been reported to enhance reaction efficiency and environmental friendliness.
Preparation of the Tetrazole Core with 4-(Trifluoromethyl)phenyl Substitution
Given the trifluoromethyl group on the phenyl ring, the starting material is typically 4-(trifluoromethyl)benzonitrile. The azide source (e.g., sodium azide) reacts with this nitrile under controlled conditions:
- Typical Procedure:
- Mix 4-(trifluoromethyl)benzonitrile with sodium azide in a suitable solvent such as DMF or water.
- Add a Lewis acid catalyst (e.g., zinc chloride) or use ionic liquids to facilitate the reaction.
- Heat the mixture to reflux or use microwave irradiation to accelerate the cycloaddition.
- Monitor reaction completion by HPLC or TLC.
- Upon completion, isolate the 5-(4-(trifluoromethyl)phenyl)-1H-tetrazole as a white solid.
Formation of the Hydrochloride Salt
The final step involves converting the free amine into its hydrochloride salt to improve stability and handling:
- The free base amine is dissolved in an appropriate solvent (e.g., ethanol or water).
- Concentrated hydrochloric acid is added dropwise to adjust the pH to approximately 1.
- The resulting hydrochloride salt precipitates as a solid.
- The solid is filtered, washed with water, and dried to yield ({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride as a white powder.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cycloaddition to form 5-(4-(trifluoromethyl)phenyl)-1H-tetrazole | 4-(trifluoromethyl)benzonitrile + sodium azide, Lewis acid catalyst, reflux or microwave | Tetrazole intermediate | ~60-70% typical | Monitored by HPLC/TLC |
| 2 | Functionalization with methylamine group | Halomethylation followed by amination or MCR with aldehyde, amine, isocyanide, TMS azide | ({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine | Variable, often >60% | MCR offers one-pot synthesis |
| 3 | Formation of hydrochloride salt | Addition of conc. HCl, pH ~1, stirring, filtration | This compound | High | Improves stability and purity |
Research Findings and Considerations
- Catalyst Effects: Use of Lewis acids and ionic liquids can significantly improve yield and purity of tetrazole formation.
- Multicomponent Reactions: Provide efficient, one-pot synthesis routes that are adaptable to various substituents and functional groups, including the trifluoromethylphenyl and methylamine groups.
- Purification: Acid-base extraction and crystallization are effective for isolating the hydrochloride salt with high purity.
- Reaction Monitoring: HPLC and TLC are standard methods to assess reaction progress and completion.
- Green Chemistry: Recent advances include microwave-assisted synthesis and nanoparticle catalysts to reduce reaction times and environmental impact.
This comprehensive overview synthesizes current methodologies for preparing this compound, emphasizing cycloaddition, functionalization, and salt formation, supported by diverse research and patent literature. The described methods balance yield, efficiency, and scalability suitable for pharmaceutical and research applications.
Q & A
Q. What are the optimal synthetic routes for ({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous tetrazole derivatives are synthesized via cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) . A plausible route for this compound may include:
Tetrazole ring formation : Reaction of nitriles with sodium azide in the presence of ammonium chloride.
Substitution : Introduction of the trifluoromethylphenyl group via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃/NaOH) .
Aminomethylation : Reaction with formaldehyde and ammonium chloride to introduce the methylamine moiety, followed by HCl salt formation.
Key validation : IR spectroscopy (N-H stretch ~3300 cm⁻¹, tetrazole ring ~1500 cm⁻¹) and ¹H NMR (δ 4.2–4.5 ppm for -CH₂-NH₂) .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- IR Spectroscopy :
- Tetrazole C=N stretch: 1450–1550 cm⁻¹ .
- Trifluoromethyl (CF₃) symmetric/asymmetric stretches: 1100–1250 cm⁻¹ .
- ¹H/¹³C NMR :
- Aromatic protons (4-trifluoromethylphenyl): δ 7.5–8.0 ppm (doublets, J = 8–10 Hz).
- -CH₂-NH₂ protons: δ 3.8–4.5 ppm (triplet/singlet after salt formation) .
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₀H₁₀F₃N₅·HCl, m/z 307.1 [M+H]⁺) .
Q. What are the recommended purity assessment protocols?
- HPLC : Use a C18 column with mobile phase (acetonitrile/water + 0.1% TFA). Retention time should align with reference standards .
- Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N, Cl .
- Melting Point : Compare observed vs. literature values (e.g., similar tetrazole derivatives melt at 180–220°C) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, polarizing the tetrazole ring and enhancing electrophilicity at the 1-position. This can affect reactivity in substitution reactions .
- Steric Effects : The bulky -CF₃ group may hinder access to the tetrazole ring in biological systems, reducing binding affinity unless compensated by directed functionalization .
Experimental validation : Compare Hammett σ values (-CF₃ σ = 0.88) to assess electronic contributions .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH Stability : Test solubility and degradation in buffers (pH 1–10). Hydrochloride salts generally exhibit enhanced aqueous solubility but may hydrolyze in alkaline media. Stabilize with lyophilization or co-solvents (e.g., PEG-400) .
- Light/Temperature : Store at -20°C in amber vials. TGA/DSC analysis can determine thermal decomposition thresholds .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Modifications :
- Tetrazole ring : Replace with triazoles to alter hydrogen-bonding capacity .
- Aminomethyl group : Introduce bulkier substituents (e.g., isopropyl) to enhance lipophilicity and membrane permeability .
Case study : Pyrazole-based factor Xa inhibitors (e.g., razaxaban) show that trifluoromethyl groups improve selectivity by reducing off-target interactions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for tetrazole derivatives?
Q. Why do similar compounds exhibit varying biological activities despite structural homology?
- Hypothesis : Subtle differences in substituent positioning (e.g., meta vs. para -CF₃) alter binding pocket interactions.
- Testing : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR (DMSO-d⁶) | δ 4.3 ppm (s, 2H, -CH₂-NH₂) | |
| ¹³C NMR | δ 121.5 ppm (q, J = 270 Hz, CF₃) | |
| IR | 1520 cm⁻¹ (C=N stretch, tetrazole) |
Q. Table 2. Stability Assessment Under Variable pH
| pH | Solubility (mg/mL) | Degradation (%) at 24h |
|---|---|---|
| 2 | 15.2 | <5 |
| 7.4 | 8.7 | 12 |
| 10 | 3.1 | 35 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
